The applications of piperidine derivatives span across various fields, primarily in medicinal chemistry for the development of therapeutic agents. The first paper suggests that the LSD1 inhibitors could be used in the treatment of cancers where LSD1 plays a role in tumor cell proliferation1. These compounds could serve as a basis for the development of new anticancer drugs, particularly for leukemia and solid tumors.
In the field of neurology, the second paper indicates that the AChE inhibitor E2020 could be used to treat neurodegenerative diseases like Alzheimer's disease2. By inhibiting AChE and increasing acetylcholine levels in the brain, compounds like E2020 could improve cognitive function and slow disease progression.
The first paper discusses the design and synthesis of 3-(piperidin-4-ylmethoxy)pyridine containing compounds as potent inhibitors of LSD11. LSD1 is an enzyme that demethylates lysine residues on histones, which is a key process in the regulation of gene expression and can be implicated in cancer development. The compounds reported in this study act as competitive inhibitors, with Ki values as low as 29 nM, and exhibit high selectivity against related enzymes monoamine oxidase A and B. The inhibition of LSD1 by these compounds leads to an increase in cellular H3K4 methylation, which can inhibit the proliferation of leukemia and solid tumor cells, demonstrating a potential application in cancer therapy.
The second paper presents a series of anti-AChE inhibitors, specifically focusing on the compound 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)2. AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition is a well-known strategy for treating disorders such as Alzheimer's disease. The compound E2020 was found to be a potent AChE inhibitor with an IC50 of 5.7 nM and showed a selective affinity 1250 times greater for AChE than for butyrylcholinesterase. In vivo studies indicated that E2020 has a longer duration of action than physostigmine and can significantly increase acetylcholine content in the rat cerebral cortex, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: